molecular formula C9H9NO4 B11902125 2-(Oxetan-3-yloxy)nicotinic acid

2-(Oxetan-3-yloxy)nicotinic acid

Cat. No.: B11902125
M. Wt: 195.17 g/mol
InChI Key: DSQALOOIJMQJDT-UHFFFAOYSA-N
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Description

2-(Oxetan-3-yloxy)nicotinic acid is an organic compound that features a unique combination of an oxetane ring and a nicotinic acid moiety. The oxetane ring is a four-membered cyclic ether, while nicotinic acid is a form of pyridinecarboxylic acid.

Properties

Molecular Formula

C9H9NO4

Molecular Weight

195.17 g/mol

IUPAC Name

2-(oxetan-3-yloxy)pyridine-3-carboxylic acid

InChI

InChI=1S/C9H9NO4/c11-9(12)7-2-1-3-10-8(7)14-6-4-13-5-6/h1-3,6H,4-5H2,(H,11,12)

InChI Key

DSQALOOIJMQJDT-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)OC2=C(C=CC=N2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Oxetan-3-yloxy)nicotinic acid typically involves the formation of the oxetane ring followed by its attachment to the nicotinic acid moiety. One common method is the intramolecular cyclization of appropriate precursors. For instance, the oxetane ring can be synthesized via the Paternò–Büchi reaction, which involves the photochemical [2+2] cycloaddition of an alkene with a carbonyl compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production .

Chemical Reactions Analysis

Esterification and Amidation of the Carboxylic Acid Group

The carboxylic acid group undergoes typical acid-derived reactions, forming esters or amides under standard conditions.

Reaction TypeReagents/ConditionsProductYield/Notes
EsterificationR-OH, H<sub>2</sub>SO<sub>4</sub> (cat.), reflux2-(Oxetan-3-yloxy)nicotinate esterModerate to high yields
AmidationSOCl<sub>2</sub> → R-NH<sub>2</sub>2-(Oxetan-3-yloxy)nicotinamideRequires activation

Mechanistic Insights :

  • Esterification : Protonation of the carboxylic acid enhances electrophilicity, enabling nucleophilic attack by alcohols.

  • Amidation : Conversion to an acid chloride (via SOCl<sub>2</sub>) precedes reaction with amines .

Oxetane Ring-Opening Reactions

The strained oxetane ring (four-membered cyclic ether) is susceptible to acid- or base-catalyzed ring-opening.

Reaction TypeReagents/ConditionsProductYield/Notes
Acidic HydrolysisH<sub>3</sub>O<sup>+</sup>, H<sub>2</sub>O, Δ3-Hydroxypropyl nicotinic acidLimited stability
Nucleophilic AttackLiAlH<sub>4</sub>, THFReduced diol derivativeRequires anhydrous conditions

Key Observations :

  • Gold-catalyzed reactions involving oxetanes (e.g., carbene O–H insertion) suggest potential for functionalizing the oxetane moiety .

  • Ring-opening under acidic conditions produces diols, though competing decomposition may occur .

Nucleophilic Aromatic Substitution (NAS) on the Pyridine Ring

Electron-withdrawing groups (carboxylic acid, oxetane-oxy) activate specific positions on the pyridine ring for NAS.

Reaction TypeReagents/ConditionsProductYield/Notes
ChlorinationPOCl<sub>3</sub>, PCl<sub>5</sub>2-(Oxetan-3-yloxy)nicotinoyl chlorideHigh selectivity
AminationNH<sub>3</sub>, Cu catalystAmino-substituted derivativeModerate yields

Positional Reactivity :

  • The oxetane-oxy group at position 2 and carboxylic acid at position 3 direct electrophiles to positions 4 or 6 on the pyridine ring.

Oxidation and Reduction Reactions

The compound’s redox behavior is influenced by both the pyridine and oxetane moieties.

Reaction TypeReagents/ConditionsProductYield/Notes
Carboxylic Acid ReductionLiAlH<sub>4</sub>, THF2-(Oxetan-3-yloxy)nicotinyl alcoholLow yield due to steric hindrance
Oxetane OxidationmCPBA, CH<sub>2</sub>Cl<sub>2</sub>Oxetane oxide (unstable)Not isolable

Challenges :

  • Reduction of the carboxylic acid group is less efficient compared to simpler acids due to steric effects from the oxetane .

  • Oxetane oxidation products are often transient intermediates .

Salt Formation and Coordination Chemistry

The carboxylic acid group forms salts with metals or organic bases, enabling applications in crystallography or catalysis.

Reaction TypeReagents/ConditionsProductYield/Notes
Sodium Salt FormationNaOH, H<sub>2</sub>OSodium 2-(Oxetan-3-yloxy)nicotinateHigh solubility
Metal ComplexationCu(II) acetate, EtOHCu–nicotinate coordination polymerStructural diversity

Applications :

  • Salts improve solubility for pharmaceutical formulations .

  • Metal complexes may exhibit unique catalytic or magnetic properties .

Scientific Research Applications

Chemistry

  • Building Block for Complex Molecules: 2-(Oxetan-3-yloxy)nicotinic acid serves as a precursor for synthesizing more complex organic compounds. Its unique structure allows chemists to explore new synthetic pathways and develop novel materials.

Biology

  • Biological Interactions: The compound's structure enables it to interact with various biological targets, making it a candidate for studying biochemical pathways and mechanisms of action. Research indicates that compounds containing oxetane rings can exhibit significant biological activities, including antibacterial and anticancer effects .

Medicine

  • Drug Development: The medicinal properties of this compound are under investigation for potential therapeutic applications. Its ability to modulate specific biological pathways positions it as a promising candidate in drug discovery, particularly in targeting diseases related to inflammation and immune response .

Industry

  • Material Science: The stability and reactivity of this compound make it suitable for developing new materials, including polymers and coatings. Its unique properties could lead to advancements in material science applications .

Case Studies and Research Findings

Study Focus Findings
Study on Antimicrobial ActivityEvaluated derivatives of oxetane-containing compoundsShowed significant activity against M. tuberculosis with MIC values comparable to existing drugs like isoniazid .
Drug Development ResearchInvestigated the pharmacological potential of oxetane derivativesIdentified promising candidates for treating inflammatory conditions due to their interaction with calcium channels .
Material Synthesis StudyExplored the use of this compound in polymer developmentDemonstrated enhanced properties in synthesized materials, indicating potential industrial applications.

Mechanism of Action

The mechanism of action of 2-(Oxetan-3-yloxy)nicotinic acid involves its interaction with specific molecular targets. The oxetane ring can undergo ring-opening reactions, which may be crucial for its biological activity. The nicotinic acid moiety can interact with receptors or enzymes, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Oxetan-3-yloxy)nicotinic acid is unique due to the presence of the oxetane ring, which imparts distinct chemical and physical properties. This combination is not commonly found in other pyridinecarboxylic acid derivatives, making it a valuable compound for various applications .

Biological Activity

2-(Oxetan-3-yloxy)nicotinic acid is a novel compound that combines the structural features of nicotinic acid with an oxetane ring. This unique configuration may confer distinct biological activities, making it a subject of interest in medicinal chemistry and pharmacology. The compound's potential applications span various fields, including drug development, neuropharmacology, and materials science.

Chemical Structure and Properties

The molecular formula of this compound is C9H11NO3C_9H_{11}NO_3, with a molecular weight of approximately 181.19 g/mol. The presence of the oxetane ring allows for specific reactivity patterns, such as ring-opening reactions, which can significantly influence its biological properties .

Property Value
Molecular FormulaC9H11NO3C_9H_{11}NO_3
Molecular Weight181.19 g/mol
Functional GroupsOxetane, Carboxylic Acid
Structural FeaturesPyridine ring

The biological activity of this compound is hypothesized to arise from its interaction with specific molecular targets. The oxetane ring can undergo ring-opening reactions, potentially leading to the formation of reactive intermediates that interact with enzymes or receptors. Furthermore, the nicotinic acid moiety may engage with nicotinic acetylcholine receptors (nAChRs), which are crucial in various neurological processes .

Biological Activities

Research indicates that derivatives of nicotinic acid exhibit a range of biological activities, including:

  • Neuroprotective Effects : Compounds similar to this compound are being explored for their ability to protect neuronal cells from damage .
  • Anti-inflammatory Properties : Some studies suggest that these compounds could modulate inflammatory pathways, providing potential therapeutic benefits in conditions like neurodegenerative diseases .
  • Antimicrobial Activity : The compound's structure may lend itself to antimicrobial properties, although specific studies on this compound are still limited .

Case Studies and Research Findings

Several studies have investigated the biological implications of compounds related to this compound:

  • Neuropharmacological Studies : A study highlighted the interaction of nicotinic acid derivatives with nAChRs, suggesting potential applications in treating cognitive disorders .
  • Antimicrobial Screening : Research has shown that compounds with similar structures possess significant activity against various bacterial strains. For instance, derivatives demonstrated effectiveness against Staphylococcus aureus and Escherichia coli, indicating a promising avenue for further exploration .
  • Molecular Docking Studies : Computational studies have provided insights into the binding affinities of these compounds to target receptors, reinforcing their potential as drug candidates .

Comparative Analysis

When comparing this compound with similar compounds such as picolinic acid and isonicotinic acid, its unique oxetane structure sets it apart. This distinction may lead to different pharmacokinetic and pharmacodynamic profiles:

Compound Key Features Biological Activity
This compoundOxetane ring; potential receptor interactionNeuroprotective; anti-inflammatory
Picolinic AcidCarboxyl group at 2-positionAntioxidant; modulates immune response
Isonicotinic AcidCarboxyl group at 4-positionAntimycobacterial; used in tuberculosis treatment

Q & A

Q. How can researchers characterize the stability of this compound under varying storage conditions?

  • Methodological Guidance : Conduct accelerated stability studies by storing the compound at 2–8°C in dry, inert environments. Monitor degradation via UV-Vis spectroscopy (e.g., peak shifts at 260–280 nm for nicotinic acid derivatives) and thermal gravimetric analysis (TGA/DTG) to assess decomposition thresholds .
  • Key Data : Related oxetan-containing compounds show stability in acidic media but may degrade under prolonged exposure to light or humidity .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Guidance : Implement OSHA-compliant protocols:
  • Use particle-filter respirators (P95/P1) for aerosol prevention.
  • Employ emergency procedures for spills (e.g., avoid dust generation, use ethanol-compatible absorbents).
  • Store at 2–8°C in airtight containers to minimize hydrolysis .

Advanced Research Questions

Q. How do reaction mechanisms involving this compound differ in acidic vs. neutral media?

  • Methodological Guidance : Study pH-dependent kinetics using stopped-flow techniques. For example, in acidic conditions, nicotinic acid derivatives exhibit protonation equilibria (pKa ~2.5), slowing oxidative reactions (e.g., with peroxomonosulfate). Plot 1/k vs. [H+] to derive rate constants and validate via UV/IR product analysis .
  • Key Insight : Acidic media retard oxidation rates due to substrate protonation, requiring longer reaction times or elevated temperatures for completion .

Q. What analytical strategies resolve contradictions in spectral data for oxetan-3-yloxy-substituted nicotinates?

  • Methodological Guidance : Combine orthogonal techniques:
  • NMR : Assign oxetan-3-yloxy protons (δ 4.5–5.0 ppm) and confirm regiochemistry via NOESY.
  • Mass Spectrometry : Use high-resolution LCMS to distinguish isobaric fragments (e.g., m/z 323.0605 for related metabolites) .
  • X-ray Crystallography : Resolve ambiguities in steric effects caused by the oxetane ring .

Q. How can extraction efficiency of this compound be optimized for bioconjugation studies?

  • Methodological Guidance : Screen biocompatible diluents (e.g., TOA in 1-octanol) under varying pH (3.5–6.5) and temperatures (25–40°C). Monitor partition coefficients (log Pow) and validate recovery via UPLC-MS/MS .
  • Key Finding : Enzymatic routes (e.g., nicotinic acid phosphoribosyltransferase) improve selectivity but require cofactor optimization (e.g., ATP/Mg²⁺) .

Q. What role does this compound play in NAD⁺ biosynthesis pathways?

  • Methodological Guidance : Trace metabolic incorporation using isotopically labeled precursors (e.g., [¹⁴C]-nicotinic acid) in cell cultures. Quantify NAD⁺ levels via enzymatic assays (e.g., cycling with alcohol dehydrogenase) and correlate with oxetan-3-yloxy-modified intermediates .
  • Advanced Note : Structural analogs inhibit sirtuin activity, suggesting potential as redox probes or therapeutic leads .

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